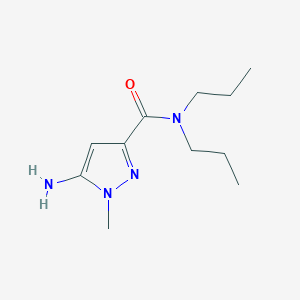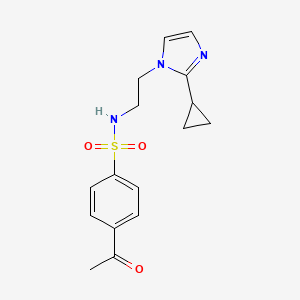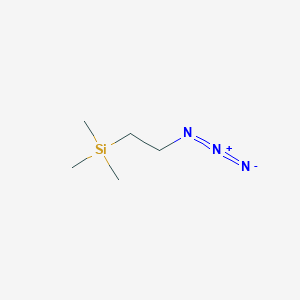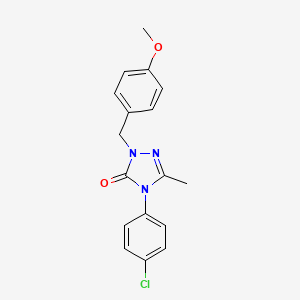![molecular formula C13H17ClN2O B2935140 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide CAS No. 2411240-00-9](/img/structure/B2935140.png)
2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide is a chemical compound that is commonly known as JNJ-40411813. It is a selective antagonist of the orexin receptor 1 (OX1R), which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. JNJ-40411813 has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mecanismo De Acción
JNJ-40411813 is a selective antagonist of the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide. The 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide is primarily expressed in the lateral hypothalamus, which is a region of the brain that is involved in the regulation of sleep and wakefulness. By blocking the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide, JNJ-40411813 reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a number of biochemical and physiological effects. In animal models, JNJ-40411813 has been shown to increase the levels of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of sleep and wakefulness. JNJ-40411813 has also been shown to reduce the levels of the neurotransmitter dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation, making JNJ-40411813 a potential treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of JNJ-40411813 for lab experiments is its selectivity for the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide. This allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of JNJ-40411813 is its poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are a number of future directions for research on JNJ-40411813. One area of research is in the development of new sleep aids. JNJ-40411813 has shown promise as a potential treatment for insomnia, and further research could lead to the development of new drugs that are more effective and have fewer side effects.
Another area of research is in the treatment of addiction. JNJ-40411813 has been shown to reduce the reinforcing effects of drugs of abuse, and further research could lead to the development of new treatments for addiction.
Finally, JNJ-40411813 has also been shown to have potential therapeutic applications in the treatment of obesity. Further research could lead to the development of new drugs that target the 2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide and reduce food intake and body weight.
Métodos De Síntesis
The synthesis of JNJ-40411813 involves a multi-step process that starts with the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 3-methylpyridine-2-carbaldehyde. This reaction yields the intermediate compound 2-chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]acetamide. This intermediate is then subjected to a series of reactions involving the use of reagents such as NaBH4, NaOH, and HCl to yield the final product, JNJ-40411813.
Aplicaciones Científicas De Investigación
JNJ-40411813 has been extensively studied in scientific research due to its potential therapeutic applications. One of the major areas of research has been in the treatment of sleep disorders. JNJ-40411813 has been shown to improve sleep latency and increase total sleep time in animal models. It has also been shown to reduce wakefulness in humans, making it a potential treatment for insomnia.
Another area of research has been in the treatment of obesity. JNJ-40411813 has been shown to reduce food intake and body weight in animal models. It has also been shown to reduce the reinforcing effects of food and drugs of abuse, making it a potential treatment for addiction.
Propiedades
IUPAC Name |
2-chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-4-3-7-15-11(9)13(5-6-13)8-16-12(17)10(2)14/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWWSFSSSQRNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CC2)CNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-(3-methylpyridin-2-yl)cyclopropyl]methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935057.png)
![3-butyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935058.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2935061.png)
![1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate](/img/structure/B2935065.png)

![N-methyl-2-[(2-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B2935067.png)


![tert-butyl 4-(2-oxo-2-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2935072.png)
![[3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2935074.png)
![N-(2-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2935077.png)

